Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide
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Overview
Description
Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide is a chemical compound known for its unique structure and reactivity. It is an organoiodine compound, which means it contains carbon-iodine bonds. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide typically involves the reaction of iodobenzene with ethyl chloroformate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form iodonium salts.
Reduction: It can be reduced to form iodobenzene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can participate in a variety of chemical reactions, including electrophilic addition and substitution. The specific pathways involved depend on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide can be compared with other similar compounds, such as:
Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine compound used in organic synthesis.
Iodosobenzene: A compound used as an oxidizing agent in organic reactions.
Bis(trifluoroacetoxy)iodobenzene: A compound used in the formation of carbon-carbon and carbon-heteroatom bonds. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable reagent in various fields of research.
Properties
CAS No. |
76028-81-4 |
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Molecular Formula |
C18H18BrIO4 |
Molecular Weight |
505.1 g/mol |
IUPAC Name |
bis(3-ethoxycarbonylphenyl)iodanium;bromide |
InChI |
InChI=1S/C18H18IO4.BrH/c1-3-22-17(20)13-7-5-9-15(11-13)19-16-10-6-8-14(12-16)18(21)23-4-2;/h5-12H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SLSFBBWAUFEUET-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)[I+]C2=CC=CC(=C2)C(=O)OCC.[Br-] |
Origin of Product |
United States |
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